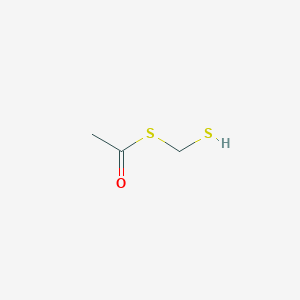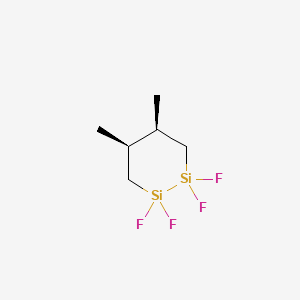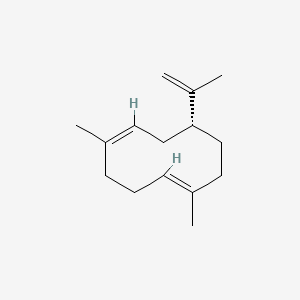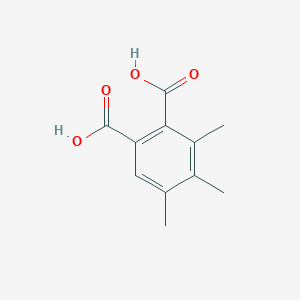
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid with three methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4,5-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation of the methyl groups to carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,4,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method offers a more efficient and scalable approach to producing the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or hydrogenation using a metal catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethylbenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The aromatic ring and methyl groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler aromatic dicarboxylic acid without methyl groups.
Trimellitic acid: 1,2,4-benzenetricarboxylic acid, which has an additional carboxylic acid group compared to 3,4,5-trimethylbenzene-1,2-dicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid, with carboxylic acid groups in the meta position.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electronic effects, making this compound distinct from other dicarboxylic acids.
Propiedades
Número CAS |
75543-82-7 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3,4,5-trimethylphthalic acid |
InChI |
InChI=1S/C11H12O4/c1-5-4-8(10(12)13)9(11(14)15)7(3)6(5)2/h4H,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
DBYHSUUFLBBZED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


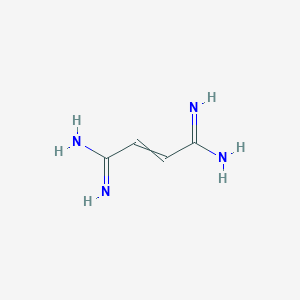
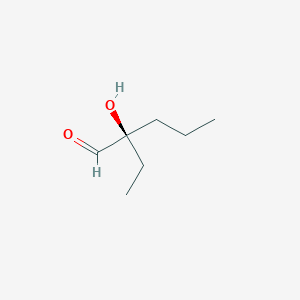
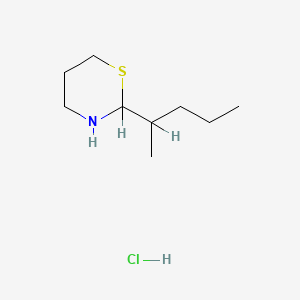
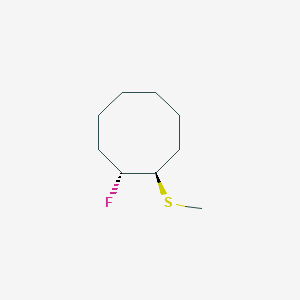
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
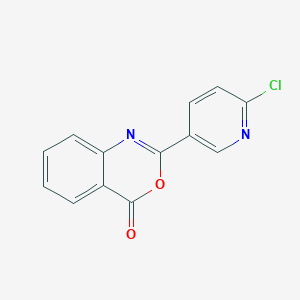
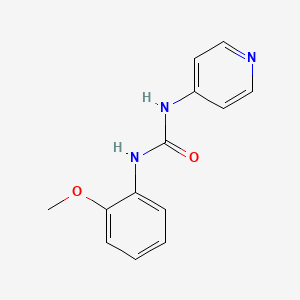
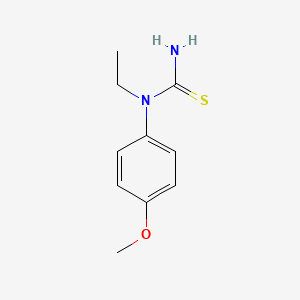
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
